molecular formula C14H16N2O2 B7473043 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione

1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione

Cat. No. B7473043
M. Wt: 244.29 g/mol
InChI Key: AACSGGFZUVWLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound has gained significant attention in recent years due to its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been found to activate certain proteins that play a role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments to study various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the exploration of the potential applications of this compound in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione involves the reaction of ethyl acetoacetate, 2-methylbenzaldehyde, and urea. The reaction is carried out in the presence of a catalyst such as piperidine or pyridine. The product is obtained after purification through recrystallization.

Scientific Research Applications

1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-15-9-8-13(17)16(14(15)18)10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACSGGFZUVWLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)N(C1=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.